molecular formula C11H10N2O3 B13405999 8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid

8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid

Cat. No.: B13405999
M. Wt: 218.21 g/mol
InChI Key: TVCMHPCJXKVSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. This compound is characterized by its unique fused ring structure, which includes a furan ring and an indazole moiety. The presence of these rings imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and a suitable furan derivative, the compound can be synthesized through a series of condensation and cyclization reactions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

8-Methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indazole or furan rings are replaced by other substituents under appropriate conditions.

    Condensation: It can also undergo condensation reactions with various aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

8-Methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

8-Methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-5-8-7(16-10(5)11(14)15)3-2-6-4-12-13-9(6)8/h4H,2-3H2,1H3,(H,12,13)(H,14,15)

InChI Key

TVCMHPCJXKVSKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C3=C(CC2)C=NN3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.